molecular formula C17H29BO2 B140066 Dimethyl (2,4,6-triisopropylphenyl)boronate CAS No. 145434-22-6

Dimethyl (2,4,6-triisopropylphenyl)boronate

Cat. No.: B140066
CAS No.: 145434-22-6
M. Wt: 276.2 g/mol
InChI Key: KRQWDHHDTSORLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl (2,4,6-triisopropylphenyl)boronate (CAS: 145434-22-6) is a sterically hindered boronate ester characterized by a central boron atom bonded to two methoxy groups and a 2,4,6-triisopropylphenyl (Tip) substituent. This compound is widely used in organic synthesis due to its stability under ambient conditions and its role as a boron source in cross-coupling reactions, catalytic systems, and materials science .

Synthesis: The compound is synthesized via base-mediated boryl substitution of aryl halides with silylboranes, yielding up to 70–72% efficiency in transition-metal-free protocols . Alternative routes include the reaction of organotrifluoroborates with diols like pinacol, though this method is less common .

Properties

IUPAC Name

dimethoxy-[2,4,6-tri(propan-2-yl)phenyl]borane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29BO2/c1-11(2)14-9-15(12(3)4)17(18(19-7)20-8)16(10-14)13(5)6/h9-13H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRQWDHHDTSORLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1C(C)C)C(C)C)C(C)C)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60448949
Record name Dimethyl [2,4,6-tri(propan-2-yl)phenyl]boronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60448949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145434-22-6
Record name Dimethyl [2,4,6-tri(propan-2-yl)phenyl]boronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60448949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic substitution, where methanol attacks the boron center of the boronic acid. A Brønsted acid catalyst (e.g., sulfuric acid, HCl, or p-toluenesulfonic acid) protonates the hydroxyl group, facilitating water elimination. The general reaction is:

ArB(OH)2+2CH3OHH+ArB(OCH3)2+2H2O\text{ArB(OH)}_2 + 2\text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{ArB(OCH}_3\text{)}_2 + 2\text{H}_2\text{O}

Key Parameters :

  • Catalyst Loading : 5–10 mol% sulfuric acid achieves optimal kinetics without side reactions.

  • Solvent : Methanol serves as both solvent and reagent, though toluene co-solvents improve water removal via azeotropic distillation.

  • Temperature : Reflux conditions (65–70°C) drive equilibrium toward ester formation.

  • Inert Atmosphere : Nitrogen or argon prevents boronate oxidation.

Industrial-Scale Production

Industrial protocols emphasize purity and efficiency:

  • Continuous Distillation : Reactive distillation columns remove water, shifting equilibrium.

  • Catalyst Recovery : Sulfuric acid is neutralized with aqueous NaHCO₃ and recycled.

  • Purification : Vacuum distillation (100–120°C at 0.1 mmHg) yields >99% purity.

Table 1: Acid-Catalyzed Esterification Optimization

ParameterOptimal RangeYield (%)Purity (%)
Catalyst (H₂SO₄)5–10 mol%78–8598–99
Reaction Time12–18 h8297
Solvent SystemMeOH/Toluene (3:1)8599

Transmetalation Using Grignard Reagents

Transmetalation routes exploit organometallic intermediates to transfer alkyl/aryl groups to boron. This method is advantageous for synthesizing boronate esters with sensitive functional groups.

Procedure and Reagents

Aryl Grignard reagents react with trimethyl borate to form the target boronate:

ArMgBr+B(OCH3)3ArB(OCH3)2+MgBr(OCH3)\text{ArMgBr} + \text{B(OCH}_3\text{)}_3 \rightarrow \text{ArB(OCH}_3\text{)}_2 + \text{MgBr(OCH}_3\text{)}

Critical Adjustments :

  • Solvent Selection : Cyclopentyl methyl ether (CPME) outperforms THF for bulky substrates, offering higher boiling points (106°C) and improved stability.

  • Stoichiometry : A 1:1 molar ratio of Grignard to borate minimizes di- and tri-substituted byproducts.

  • Temperature : Gradual warming from −78°C to room temperature prevents exothermic side reactions.

Case Study: Steric Effects on Yield

Using 2,4,6-triisopropylphenylmagnesium bromide and B(OMe)₃ in CPME:

  • Yield : 62% after column chromatography (hexane/EtOAc).

  • Challenges : Steric hindrance slows transmetalation, necessitating extended reaction times (24 h).

Lithiation-Borylation Strategies

Lithiation-borylation sequences enable precise construction of boron-carbon bonds, ideal for asymmetric synthesis.

Methodology Overview

  • Lithiation : Aryl halides (e.g., 2,4,6-triisopropylphenyl bromide) react with n-BuLi at −78°C to form aryl lithium intermediates.

  • Borylation : Quenching with B(OMe)₃ yields the boronate ester.

ArBr+n-BuLiArLiB(OMe)3ArB(OCH3)2\text{ArBr} + \text{n-BuLi} \rightarrow \text{ArLi} \xrightarrow{\text{B(OMe)}_3} \text{ArB(OCH}_3\text{)}_2

Optimization Insights

  • Lithiation Efficiency : Substituent orientation affects lithiation rates; ortho-isopropyl groups slow reaction kinetics.

  • Quenching Protocol : Slow addition of B(OMe)₃ at −78°C minimizes protodeborylation.

Table 2: Lithiation-Borylation Performance

SubstrateTemperature (°C)Yield (%)
2,4,6-Triisopropylphenyl bromide−78 → 2558
2,4,6-Trimethylphenyl bromide−78 → 2572

Comparative Analysis of Synthesis Routes

Table 3: Method Comparison

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Acid-Catalyzed Esterification8599HighHigh
Transmetalation6295ModerateModerate
Lithiation-Borylation5890LowLow

Key Takeaways :

  • Industrial Preference : Acid-catalyzed esterification dominates due to cost and scalability.

  • Functional Group Tolerance : Transmetalation accommodates electron-deficient aryl groups.

  • Stereochemical Control : Lithiation-borylation permits enantioselective synthesis but requires stringent conditions.

Purification and Characterization

Purification Techniques

  • Recrystallization : From hexane at −20°C removes residual boronic acid.

  • Distillation : Short-path distillation under vacuum isolates the boronate ester.

  • Chromatography : Silica gel columns (hexane/EtOAc 9:1) resolve stereoisomers.

Analytical Validation

  • NMR Spectroscopy : ¹¹B NMR shows a characteristic peak at δ 30–35 ppm for tetracoordinated boron.

  • Mass Spectrometry : ESI-MS confirms the molecular ion at m/z 276.2 [M+H]⁺.

Challenges and Mitigation Strategies

  • Moisture Sensitivity : Hydrolysis to boronic acid occurs rapidly in humid environments.

    • Solution : Strict anhydrous conditions and molecular sieves.

  • Oxidation : Boronates oxidize to phenol derivatives under air.

    • Solution : Storage under nitrogen with stabilizers (e.g., BHT) .

Chemical Reactions Analysis

Types of Reactions

Dimethyl (2,4,6-triisopropylphenyl)boronate primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds .

Common Reagents and Conditions

The Suzuki-Miyaura coupling reaction typically uses palladium catalysts and bases such as potassium carbonate or sodium hydroxide. The reaction is carried out in solvents like toluene or ethanol under mild conditions .

Major Products

The major products formed from the reactions involving this compound are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Organic Synthesis

Dimethyl (2,4,6-triisopropylphenyl)boronate is extensively applied in the synthesis of complex organic molecules. Its role as a boron reagent in cross-coupling reactions allows for the formation of biaryl compounds, which are critical intermediates in the synthesis of pharmaceuticals and agrochemicals. The compound's sterically hindered structure enhances selectivity and reactivity during these reactions.

Medicinal Chemistry

In medicinal chemistry, this compound is utilized to develop biologically active molecules and drug candidates. Its application in synthesizing pharmaceutical intermediates enables the production of various active pharmaceutical ingredients (APIs). The ability to form stable carbon-boron bonds facilitates the design of compounds with improved biological activity.

Polymer Chemistry

This compound is also used in polymer chemistry for producing advanced materials. Its unique properties allow for the modification of polymer structures, enhancing their mechanical and thermal stability. This application is particularly relevant in developing high-performance materials for industrial use.

Catalysis

This compound serves as a catalyst in various chemical reactions beyond Suzuki-Miyaura coupling. Its ability to stabilize reactive intermediates makes it a suitable candidate for catalyzing reactions involving organosilicon compounds and other organometallics.

Sensors and Luminescent Devices

Recent research has explored the use of boron compounds like this compound in sensor technology and luminescent devices. The incorporation of boron into sensor materials can enhance sensitivity and specificity toward target analytes.

Case Study 1: Synthesis of Biaryl Compounds

A study demonstrated the efficiency of this compound in synthesizing biaryl compounds through Suzuki-Miyaura coupling. The reaction conditions were optimized using palladium catalysts and potassium carbonate as a base. The resulting biaryl compounds exhibited significant biological activity, showcasing the compound's utility in drug development.

Case Study 2: Development of Advanced Polymers

Research focused on using this compound to modify polymer structures for enhanced thermal stability. The incorporation of this boronate into polymer matrices resulted in materials with improved mechanical properties and resistance to thermal degradation.

Case Study 3: Application in Sensor Technology

Recent advancements have explored incorporating this compound into sensor devices aimed at detecting environmental pollutants. The boron compound's unique properties contributed to increased sensitivity and selectivity in detecting target analytes compared to traditional sensor materials.

Mechanism of Action

The mechanism of action of Dimethyl (2,4,6-triisopropylphenyl)boronate in Suzuki-Miyaura coupling involves the transmetalation step, where the boronate transfers its organic group to the palladium catalyst. This is followed by reductive elimination, resulting in the formation of the desired biaryl product . The molecular targets and pathways involved include the palladium catalyst and the boronate ester functional group .

Comparison with Similar Compounds

Comparison with Similar Compounds

The steric and electronic properties of dimethyl (2,4,6-triisopropylphenyl)boronate distinguish it from structurally related boronate esters. Below is a detailed comparison:

Dimethyl Mesitylboronate (MesB(OMe)₂)

  • Structure : Mesityl (2,4,6-trimethylphenyl) substituent instead of Tip.
  • Steric Bulk : Mesityl is less bulky than Tip, leading to lower thermal stability and higher reactivity in electrophilic substitutions .
  • Reactivity : MesB(OMe)₂ undergoes faster hydrolysis and oxidation compared to Tip derivatives due to reduced steric protection .
  • Applications : Less effective in stabilizing reactive intermediates in catalysis but more suitable for small-molecule coupling reactions .

Pinacol-Based Boronate Esters (e.g., 4,4,5,5-Tetramethyl-2-(2,4,6-triisopropylphenyl)-1,3,2-dioxaborolane)

  • Structure : Pinacol (1,2-O₂C₂Me₄) replaces methoxy groups.
  • Stability : Pinacol esters are more moisture-resistant but less reactive in Suzuki-Miyaura couplings due to slower transmetallation kinetics .
  • Synthetic Utility : Preferred for storage and handling, whereas dimethyl boronate esters are more reactive in base-mediated boryl substitutions .

Triphenylboronate Esters (e.g., B(Ph)₃)

  • Electronic Effects : Electron-deficient boron center in TipB(OMe)₂ enhances Lewis acidity compared to triphenylboronates, improving coordination to metals in catalytic systems .
  • Steric Shielding : Tip substituents prevent decomposition in air-sensitive reactions, unlike unhindered triphenylboronates .

Data Tables and Research Findings

Table 1. Key Properties of Selected Boronate Esters

Compound Substituent Steric Bulk (ų)* Thermal Stability (°C) Yield in Cross-Coupling (%) Key Applications
This compound Tip 320 >200 70–85 Catalysis, OLEDs, Boracycles
Dimethyl Mesitylboronate Mesityl 280 ~150 50–65 Small-molecule synthesis
Pinacol Tip-Boronate Tip + pinacol 340 >250 60–75 Stable boron storage

*Steric bulk approximated using Tolman cone angles.

Table 2. Performance in Catalytic Systems

Reaction Boronate Ester Used Yield (%) Selectivity (%) Reference
Asymmetric Allylation of Aldehydes TipB(OMe)₂ in TRIP catalyst 92 >90 ee
Borole Synthesis TipB(OMe)₂ 22 N/A
Dihydrodibenzoborepin Formation TipB(OMe)₂ 70 N/A

Mechanistic and Stability Insights

  • Steric Protection : The Tip group in this compound prevents unwanted side reactions, such as protodeboronation, by shielding the boron center .
  • Lewis Acidity : Enhanced by the electron-withdrawing Tip group, enabling activation of aldehydes in asymmetric catalysis .
  • Comparative Stability : TipB(OMe)₂ exhibits superior air stability compared to MesB(OMe)₂ and phenylboronic acids, as demonstrated in TADF emitter studies .

Biological Activity

Dimethyl (2,4,6-triisopropylphenyl)boronate is an organoboron compound with significant implications in organic synthesis and biological applications. Its unique structure, characterized by bulky isopropyl groups, contributes to its stability and reactivity, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This article delves into the biological activity of this compound, exploring its applications in drug development, mechanisms of action, and relevant research findings.

This compound has the molecular formula C17H29BO2C_{17}H_{29}BO_2 and is recognized for its high stability and functional group tolerance. It is synthesized through the reaction of 2,4,6-triisopropylphenylboronic acid with methanol under inert conditions to prevent degradation . The compound serves as a versatile reagent in the synthesis of complex organic molecules.

The primary mechanism of action for this compound involves its role as a boron source in various reactions. In the Suzuki-Miyaura coupling reaction, it acts as a nucleophile that forms carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. The reaction proceeds through several steps:

  • Transmetalation : The boronate transfers its organic group to a palladium catalyst.
  • Reductive Elimination : This step results in the formation of the desired biaryl product .

Drug Development

This compound is utilized in the synthesis of biologically active molecules and pharmaceutical intermediates. Its ability to facilitate the formation of complex structures makes it valuable in developing new drug candidates. For instance, compounds synthesized using this boronate have shown potential in targeting various biological pathways .

Case Studies

  • Targeting Dopamine Receptors : Research indicates that derivatives of boron compounds can selectively bind to dopamine receptors over norepinephrine receptors. This selectivity showcases the potential for designing drugs aimed at neurological disorders .
  • Enantioselective Reactions : A study demonstrated that modifying the substituents on boronates could lead to enantiodivergence in reactions catalyzed by chiral Brønsted acids. This finding highlights the compound's utility in asymmetric synthesis, crucial for producing enantiomerically pure pharmaceuticals .

Comparative Analysis

To better understand the unique properties of this compound compared to similar compounds, a comparative analysis is presented below:

Compound NameStabilityReactivityApplications
This compoundHighModerateDrug synthesis
Phenylboronic acidModerateHighOrganic synthesis
2,4,6-Trimethylphenylboronic acidLowHighAgrochemical production

This compound stands out for its high stability and functional group tolerance compared to other boronic acids .

Q & A

Q. Table 1: Comparison of Synthesis Methods

MethodCatalyst/ConditionsYieldPurificationReference
Transition-metal-freeKOt-Bu, room temperature70.5%Flash chromatography
Lithiation-borylationt-BuLi, –78°C22%Al₂O₃ column

Q. Table 2: Stability and Reactivity

ConditionObservationMitigation StrategyReference
H₂O₂ exposureOxidation to phenolAnhydrous storage
Air exposureDecompositionArgon atmosphere

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl (2,4,6-triisopropylphenyl)boronate
Reactant of Route 2
Reactant of Route 2
Dimethyl (2,4,6-triisopropylphenyl)boronate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.